9H-Carbazole-9-carbonitrile

Description

Broad Significance of Carbazole (B46965) Scaffolds in Organic Electronics and Functional Materials

Carbazole and its derivatives are fundamental building blocks in the design and synthesis of materials for organic electronics. mdpi.comrsc.org Their widespread use stems from a unique combination of desirable properties, including robust chemical and thermal stability, excellent hole-transporting capabilities, and a molecular structure that is readily amenable to functionalization. mdpi.comresearchgate.net This versatility allows for the fine-tuning of their electronic and optical properties to meet the specific demands of various applications. mdpi.com

The core carbazole structure, a tricyclic aromatic heterocycle, provides a rigid and planar framework with an electron-rich nitrogen atom. mdpi.comwikipedia.org This inherent architecture facilitates efficient charge transport, a critical requirement for organic semiconductors. researchgate.net Consequently, carbazole-based materials are integral components in a range of optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). mdpi.comijtrd.com In OLEDs, for instance, carbazole derivatives can function as host materials, emitters, or hole-transporting layers, contributing to enhanced device efficiency and longevity. mdpi.comrsc.org

Furthermore, the ability to introduce various functional groups at different positions on the carbazole ring system (N-9, C-3, C-6, etc.) has led to a vast library of materials with tailored properties. researchgate.netchim.it This has expanded their application into areas like photorefractive materials, sensors, and even as building blocks for complex porous organic polymers with applications in gas storage and catalysis. researchgate.netbohrium.com The continuous exploration of new synthetic methodologies for functionalized carbazoles underscores their enduring importance in materials science. rsc.orgresearchgate.net

Chemical Structure and Unique Features of 9H-Carbazole-9-carbonitrile as a Functionalized Carbazole Derivative

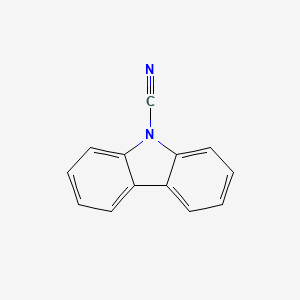

This compound is a derivative of carbazole where a nitrile (-C≡N) group is attached to the nitrogen atom of the pyrrole (B145914) ring. This specific functionalization imparts unique electronic and structural characteristics to the molecule. The introduction of the electron-withdrawing nitrile group at the 9-position significantly influences the electronic properties of the carbazole core.

The structure of this compound is characterized by the planar carbazole skeleton with the linear cyano group bonded to the nitrogen. This substitution modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the parent carbazole molecule. The strong electron-withdrawing nature of the nitrile group can enhance the electron-accepting properties of the molecule, making it a potentially useful component in bipolar host materials for OLEDs or as an n-type semiconductor. researchgate.net

The presence of the nitrile group also offers a reactive handle for further chemical transformations. The cyano group can participate in a variety of chemical reactions, such as nucleophilic additions and reductions, allowing for the synthesis of more complex carbazole-based architectures. evitachem.com This chemical reactivity opens up avenues for creating novel materials with tailored functionalities.

Below is a table summarizing some of the key properties of this compound and related compounds:

| Property | Value | Source |

| Molecular Formula | C13H8N2 | ambeed.com |

| Molecular Weight | 192.22 g/mol | ambeed.com |

| SMILES | N#CC1=CC2=C(C=C1)NC3=C2C=CC=C3 | ambeed.com |

| InChI Key | APYLNYCULQUSLG-UHFFFAOYSA-N | ambeed.com |

Research Trajectory and Future Directions for this compound within Academic Domains

The research trajectory for this compound and its isomers is increasingly focused on harnessing its unique electronic properties for advanced material applications. Current research is actively exploring its potential in several key areas:

Organic Light-Emitting Diodes (OLEDs): A significant area of investigation is the use of carbazole-carbonitrile derivatives as components in OLEDs. For example, isomers like 9-phenyl-9H-carbazole-3-carbonitrile are being studied for their potential as host materials in phosphorescent OLEDs (PhOLEDs). researchgate.netnih.gov The strategic placement of the cyano group can influence the triplet energy of the molecule, which is a critical parameter for efficient energy transfer in PhOLEDs. researchgate.net Furthermore, derivatives incorporating the carbazole-carbonitrile motif have been designed as blue thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies. acs.org

Organic Semiconductors: The electron-deficient nature imparted by the nitrile group makes this compound and its derivatives interesting candidates for n-type and bipolar charge-transporting materials in organic thin-film transistors (OTFTs) and other electronic devices. evitachem.com Research is ongoing to understand the structure-property relationships that govern charge mobility and device performance in these materials.

Photocatalysis and Sensors: The unique photophysical properties of functionalized carbazoles, including those with carbonitrile groups, suggest potential applications in photocatalysis and as fluorescent probes. smolecule.com The ability to fine-tune the electronic structure allows for the design of molecules that can absorb light and participate in electron transfer processes, or exhibit changes in their fluorescence upon interaction with specific analytes.

Future research will likely focus on several key directions:

Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access a wider range of functionalized this compound derivatives will be crucial. chim.it This includes the exploration of C-H activation and other modern synthetic techniques to introduce diverse substituents onto the carbazole framework. chim.it

Advanced Material Design: There will be a continued effort to design and synthesize more complex molecular and polymeric architectures based on the this compound scaffold. This could involve the creation of dendrimers, copolymers, and porous organic frameworks with enhanced properties for specific applications.

Computational Modeling: The use of computational methods, such as density functional theory (DFT), will play an increasingly important role in predicting the electronic and photophysical properties of new this compound derivatives, thereby guiding synthetic efforts towards promising candidates. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

carbazole-9-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2/c14-9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCXJKNBEUVUDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503971 | |

| Record name | 9H-Carbazole-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31892-44-1 | |

| Record name | 9H-Carbazole-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Functionalization of 9h Carbazole 9 Carbonitrile

Design and Synthesis of 9H-Carbazole-9-carbonitrile and its Structural Analogs

The strategic construction of the this compound scaffold and its isomers involves a variety of synthetic approaches, from direct cyanation of the carbazole (B46965) core to more intricate ring-closing methodologies.

Regioselective Synthesis of this compound

The regioselective synthesis of specific carbazole derivatives is crucial for tuning their chemical and physical properties. oregonstate.edu While direct C-H functionalization of the carbazole ring is a powerful tool, controlling the position of substitution can be challenging due to the reactivity of multiple sites. chim.itacs.org For instance, electrophilic substitution on the carbazole skeleton typically occurs at the 3 and 6 positions, which are para to the nitrogen atom. acs.org Achieving regioselectivity at other positions often requires the use of directing groups or specific catalysts. chim.it Iron-catalyzed halogenation has been shown to be effective for the ortho-halogenation of carbazoles, providing a handle for further functionalization. nih.gov

Synthesis of Positional Isomers and Related Cyano-Carbazoles

The synthesis of positional isomers of cyano-carbazoles, such as 9H-Carbazole-2-carbonitrile and 9H-Carbazole-3,6-dicarbonitrile, allows for the systematic investigation of structure-property relationships. evitachem.commdpi.com The introduction of cyano groups at different positions on the carbazole framework significantly influences the electronic properties of the molecule, which is particularly relevant for applications in organic electronics. rsc.orgrsc.org

One common method for synthesizing these isomers involves the palladium-catalyzed cyanation of corresponding brominated carbazoles. For example, 9H-Carbazole-2-carbonitrile can be prepared from 3,6-dibromocarbazole (B31536) using zinc cyanide and a palladium catalyst. evitachem.com Similarly, 9H-Carbazole-3,6-dicarbonitrile can be synthesized from 3,6-dibromo-9H-carbazole through a palladium-catalyzed cyanation reaction. mdpi.comresearchgate.netthieme-connect.com

| Compound | Starting Material | Key Reagents | Yield | Reference |

| 9H-Carbazole-2-carbonitrile | 3,6-Dibromocarbazole | Zinc cyanide, Palladium acetate | Significant | evitachem.com |

| 9H-Carbazole-3,6-dicarbonitrile | 3,6-Dibromo-9H-carbazole | Zn(CN)₂, Pd₂(dba)₃, dppf | 53% | mdpi.com |

| 9H-Carbazole-3,6-dicarbonitrile | 3,6-Dibromo-9H-carbazole | Zn(CN)₂, Pd(dba)₂, dppf | High | researchgate.net |

Strategies for Introducing the Nitrile Group onto the Carbazole Framework

The introduction of a nitrile (cyano) group onto the carbazole framework is a key transformation for accessing cyano-carbazole derivatives. Palladium-catalyzed cyanation of aryl halides is a widely used and efficient method for this purpose. researchgate.net This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide or copper cyanide. evitachem.commdpi.comrsc.org These reactions are valued for their functional group tolerance and have been successfully applied to the synthesis of various cyano-carbazoles. researchgate.net

Recent advancements have focused on developing more robust and scalable catalytic systems with low palladium loading. thieme-connect.com Additionally, photoinduced, copper-catalyzed cyanation has emerged as a milder alternative for certain substrates. nih.gov

Ring-Closing Methodologies for Carbazole Core Formation

The construction of the carbazole core itself can be achieved through various ring-closing reactions. The Cadogan reaction is a classic and versatile method that involves the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives using phosphines, such as triphenylphosphine. acs.orgnih.govresearchgate.net This method offers good functional group tolerance and allows for regiocontrol based on the substitution pattern of the starting biphenyl. acs.org Modifications to the traditional high-temperature conditions have been developed, including the use of visible light-induced photoredox catalysis, which enables the reaction to proceed under milder, metal-free conditions. rhhz.net

Other notable methods for carbazole synthesis include:

Palladium-catalyzed intramolecular C-H amination of 2-aminobiphenyls. chim.itnih.gov

Tandem annulation reactions of 2-nitrocinnamaldehydes or 2-nitrochalcones with β-ketoesters, which allows for the construction of highly functionalized carbazoles. nih.gov

Photoinitiated SRN1 reactions of 2'-halo[1,1'-biphenyl]-2-amines, providing a transition-metal-free route to carbazoles. acs.org

Post-Synthetic Functionalization and Derivatization Strategies for this compound Scaffolds

Once the carbazole-9-carbonitrile scaffold is synthesized, further functionalization can be carried out to introduce additional chemical diversity and tune the molecule's properties.

N-Functionalization and Alkylation of the Carbazole Nitrogen Atom

The nitrogen atom of the carbazole ring is a key site for functionalization. N-alkylation and N-arylation reactions are commonly employed to introduce various substituents, which can significantly impact the biological activity and material properties of the resulting compounds. nih.govacs.org

Several methods have been developed for the N-functionalization of carbazoles, including:

Reaction with alkyl halides in the presence of a base. researchgate.netresearchgate.net

Palladium- or iron-catalyzed carbene-transfer reactions . acs.org

Visible light photolysis of aryl diazoacetates in the presence of carbazole, which allows for metal-free N-H functionalization. nih.gov

Reaction with donor-acceptor cyclopropanes catalyzed by a Lewis acid like Sc(OTf)₃, leading to N-alkylated carbazoles. acs.org

The choice of N-substituent can influence the solubility, thermal stability, and electronic properties of the carbazole derivative. osti.govresearchgate.netosti.gov For example, N-functionalization is a common strategy in the development of carbazole-based materials for organic electronics. mdpi.com

Modifications on the Carbazole Aromatic Rings (e.g., Ortho-linkage, Phenyl Substitutions)

The carbazole nucleus, while a robust aromatic system, can be chemically modified to tune its electronic and photophysical properties. Strategic functionalization of the carbazole rings, particularly through ortho-linkages and phenyl substitutions, allows for the creation of molecules with tailored characteristics for specific applications, such as in organic electronics.

An effective method for modifying the carbazole framework is the "ortho-linkage" strategy. This approach involves connecting functional units, such as cyanophenyl groups, to a central benzene (B151609) ring at positions adjacent to the carbazole attachment point. rsc.orgrsc.org This steric arrangement disrupts planarity, which can increase the triplet energy of the molecule—a crucial parameter for host materials in phosphorescent organic light-emitting diodes (PHOLEDs). For instance, derivatives like 2′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-carbonitrile (CNPhCz) and 2′-(9H-carbazol-9-yl)-[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile (DCNPhCz) have been synthesized using this strategy. rsc.orgrsc.org In DCNPhCz, the central carbazole group is flanked by two cyanophenyl groups, enhancing its function as a host material in blue and green PHOLEDs. rsc.orgrsc.org The synthesis of such ortho-linked structures can be achieved via Suzuki coupling reactions, for example, by reacting a bromo-substituted carbazole-carbonitrile with an appropriate arylboronic acid. rsc.org

Another significant modification involves the substitution on phenyl rings that are attached to the carbazole structure. nih.govacs.org In complex systems like 4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione, extensive studies have shown that adding substituents to the pendant phenyl ring significantly alters biological activity and selectivity. nih.govacs.org Incorporating lipophilic groups at the 2'-position of the phenyl ring was found to enhance potency for certain kinase inhibitors. nih.govacs.org While this example pertains to a more complex derivative, the principle of using phenyl ring substitution to modulate the properties of a carbazole-containing molecule is a key functionalization strategy. nih.govacs.org The position of cyano-substituents on carbazole-phenanthroimidazole dyads has also been shown to tune the functional properties of the molecules. rsc.orgrsc.org

Transition metal-catalyzed C-H activation has emerged as a powerful tool for directly functionalizing the carbazole skeleton, allowing for the introduction of various groups like alkyls and aryls onto the aromatic rings. chim.it

Table 1: Examples of Modified Carbazole-Carbonitrile Derivatives

| Compound Name | Modification Type | Synthetic Strategy | Application | Reference |

|---|---|---|---|---|

| 2′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-carbonitrile (CNPhCz) | Ortho-linkage | Suzuki Coupling | PHOLED Host Material | rsc.orgrsc.org |

| 2′-(9H-carbazol-9-yl)-[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile (DCNPhCz) | Ortho-linkage | Suzuki Coupling | PHOLED Host Material | rsc.orgrsc.org |

| 6-(2-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile (o-CzCzCN) | Ortho-linkage | Suzuki Coupling | Organic Electronics | rsc.org |

Derivatization for Fluorescent Probes and Chemical Reagents (e.g., reaction with amino acids, amines via carbazole-9-carbonyl chloride)

While this compound itself is a stable compound, its close analogue, carbazole-9-carbonyl chloride (C9CC), serves as a key intermediate for creating fluorescent probes and chemical reagents. smolecule.com The high reactivity of the carbonyl chloride group allows for facile derivatization with nucleophiles, particularly amines and amino acids, making it a valuable tool in analytical chemistry. smolecule.comresearchgate.net

The primary application of carbazole-9-carbonyl chloride is as a pre-column derivatizing agent for high-performance liquid chromatography (HPLC) analysis. researchgate.netacs.org When C9CC reacts with primary or secondary amines, including those in amino acids, it forms highly fluorescent and stable amide derivatives. smolecule.comresearchgate.netacs.org This reaction converts non-fluorescent or weakly fluorescent analytes into compounds that can be detected with high sensitivity by a fluorescence detector. acs.org

The derivatization reaction is typically carried out in a borate (B1201080) buffer at a basic pH (around 9). researchgate.net The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon, displacing the chloride ion. smolecule.com However, a competing reaction under these basic conditions is the hydrolysis of the carbonyl chloride to form carbazole-9-carboxylic acid, which can further decarboxylate to the carbazole anion. researchgate.net The presence of cyclodextrins has been shown to alter the reaction kinetics, sometimes accelerating the hydrolysis of the reagent. smolecule.comresearchgate.net

Table 2: Reagents and Reactions for Fluorescent Derivatization

| Reagent | Target Analyte | Reaction Product | Key Features | Reference |

|---|---|---|---|---|

| Carbazole-9-carbonyl chloride (C9CC) | Amino acids, amines | Fluorescent carbazole-9-carboxamide derivatives | Forms stable, highly fluorescent derivatives for HPLC analysis. | smolecule.comresearchgate.netacs.org |

Integration of this compound into Multi-Donor-Acceptor and Hybrid Architectures

The electronic properties of this compound, combining an electron-donating carbazole unit with an electron-withdrawing nitrile group at the 9-position, make it an excellent building block for multi-donor-acceptor (D-A) and hybrid molecular architectures. These systems are designed to control charge injection, transport, and recombination processes in optoelectronic devices.

In many D-A systems, the carbazole moiety functions as the electron donor, while other parts of the molecule act as electron acceptors. For example, carbazole-phenanthroimidazole dyads have been designed where the functional properties are tuned by substituting cyano units at various positions on the carbazole ring. rsc.orgrsc.org These modifications influence the charge-transfer characteristics of the molecule, which is crucial for their performance as emitters in OLEDs. rsc.orgrsc.org Similarly, linking carbazole to electron-accepting units like triazine or cyanophenyl groups creates bipolar host materials. rsc.orgresearchgate.net These materials possess both hole-transporting (from the carbazole donor) and electron-transporting (from the acceptor) capabilities, leading to more balanced charge flux and higher efficiency in PHOLEDs. rsc.orgresearchgate.net

The integration of the carbazole core extends beyond purely organic D-A systems into hybrid architectures. A notable example involves the synthesis of a fluorescent reversible addition-fragmentation chain-transfer (RAFT) agent, benzyl (B1604629) 9H-carbazole-9-carbodithioate, on the surface of magnetic silica (B1680970) nanoparticles (Fe3O4@SiO2NPs). mdpi.com This hybrid material combines the magnetic properties of the inorganic core with the fluorescent and polymerization-controlling properties of the carbazole-based agent. mdpi.com This allows for the growth of smart polymers, such as the thermo-responsive poly(N-isopropylacrylamide) (PNIPAM), from the nanoparticle surface, creating multifunctional core-brush nanomaterials with potential applications in diagnostics and therapy. mdpi.com

Table 3: List of Mentioned Compounds

| Compound Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| CNPhCz | 2′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-carbonitrile |

| DCNPhCz | 2′-(9H-carbazol-9-yl)-[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile |

| o-CzCzCN | 6-(2-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile |

| C9CC | Carbazole-9-carbonyl chloride |

| BCEC-Cl | 2-(9-Carbazole)-ethyl-chloroformate |

Advanced Spectroscopic and Photophysical Characterization of 9h Carbazole 9 Carbonitrile Systems

Luminescence and Emission Characteristics of 9H-Carbazole-9-carbonitrile Compounds

The luminescence properties of this compound derivatives are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. Their emission characteristics, including fluorescence and phosphorescence, are intimately linked to the nature of their excited states.

Derivatives of this compound can exhibit both fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). The emission spectra often provide complementary information to the absorption spectra.

Many of these compounds are designed to exhibit thermally activated delayed fluorescence (TADF), a process that allows for the harvesting of triplet excitons and can lead to high photoluminescence quantum yields (PLQYs). nih.govnih.gov In TADF molecules, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states enables efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, followed by delayed fluorescence. acs.org

The PLQY, a measure of the efficiency of the emission process, is a critical parameter for optoelectronic applications. For example, a novel blue TADF emitter, 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC), was designed to have a small singlet-triplet splitting and a fair photoluminescence quantum yield. nih.gov Similarly, deep-blue TADF emitters based on a carbazole-2-carbonitrile acceptor have been shown to exhibit high PLQYs of up to 85% in degassed toluene (B28343) solutions. rsc.org In some cases, aggregation-induced emission (AIE) is observed, where the fluorescence quantum yield is enhanced in the aggregated or solid state compared to in solution. nih.gov

Phosphorescence, the emission from the triplet state, is often observed at lower energies (longer wavelengths) compared to fluorescence and has a much longer lifetime. The phosphorescence spectrum can provide information about the energy of the triplet state, which is crucial for understanding and designing TADF materials. researchgate.net

Table 2: Luminescence Data for Selected this compound Derivatives

| Compound | Host/Solvent | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Emission Type | Reference |

| 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) | mCP (13 wt%) | Blue emission | Fair | TADF | nih.gov |

| 9-Phenyl-9H-carbazole-based o-carboranyl compounds | THF (77 K) / Film | ~540 (yellowish) | - | ICT Emission / AIE | nih.gov |

| 3CzCCN, 3MeCzCCN, 3PhCzCCN | Toluene (degassed) | 439-457 (deep-blue) | Up to 85% | TADF | rsc.org |

| 15CzCN doped with 10% 4CzIPN | Not Specified | - | 61.1% | Not Specified | researchgate.net |

| 24CzCN doped with 10% 4CzIPN | Not Specified | - | 76.4% | Not Specified | researchgate.net |

The fate of the excited state in this compound systems is governed by a series of dynamic processes, including internal conversion, intersystem crossing, fluorescence, phosphorescence, and energy transfer. Time-resolved spectroscopic techniques are essential for elucidating these complex dynamics. mdpi.com

Upon photoexcitation, the molecule is typically promoted to a higher singlet excited state (Sₓ), which rapidly decays to the lowest singlet excited state (S₁) via internal conversion (IC) on a sub-picosecond to picosecond timescale. mdpi.com From the S₁ state, the molecule can either decay radiatively to the ground state (S₀) through fluorescence or undergo intersystem crossing (ISC) to the triplet manifold (T₁). The rate of ISC is a key parameter in determining the efficiency of TADF. In TADF materials, the reverse process, RISC from T₁ to S₁, is also significant. aip.org

Energy transfer processes can also occur, particularly in systems where the carbazole-carbonitrile derivative is part of a larger molecular assembly or in a host-guest system. researchgate.net Förster resonance energy transfer (FRET) is a non-radiative process that can occur from an excited donor chromophore to a ground-state acceptor chromophore. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two chromophores. researchgate.net

In concentrated solutions or in the solid state, this compound derivatives can form aggregates, leading to the formation of excimers or exciplexes. nih.gov

An excimer is an excited-state dimer formed between two identical molecules, one in the excited state and one in the ground state. ossila.com Carbazole (B46965) derivatives are known to form excimers, which typically exhibit broad, structureless, and red-shifted emission compared to the monomer emission. nih.govresearchgate.net The formation of excimers is often associated with π-π stacking interactions between the carbazole units. nih.gov The tendency for excimer formation can be influenced by the molecular design, with steric hindrance sometimes being introduced to suppress this process. rsc.org

An exciplex , or excited-state complex, is formed between two different molecules, an electron donor and an electron acceptor, in the excited state. ossila.com In the context of this compound systems, exciplexes can form between the carbazole-carbonitrile molecule and another donor or acceptor molecule present in the system. Exciplex emission is also typically broad, featureless, and red-shifted. tandfonline.com The formation of an exciplex involves a charge-transfer interaction between the donor and acceptor components in the excited state. ossila.com The stability and emission characteristics of the exciplex are influenced by the HOMO and LUMO energy levels of the donor and acceptor, as well as the polarity of the surrounding medium. ossila.com

The formation of excimers and exciplexes can significantly impact the performance of OLEDs, sometimes leading to undesired red-shifted emission and a decrease in device efficiency. nih.gov However, in some cases, exciplex emission is intentionally utilized to achieve specific emission colors or to facilitate TADF. tandfonline.com

Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission Enhancement (AIEE) Phenomena in this compound Systems

Derivatives of this compound are significant in the field of organic electronics, particularly for their role in Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission Enhancement (AIEE). These phenomena are crucial for developing highly efficient Organic Light-Emitting Diodes (OLEDs).

Thermally Activated Delayed Fluorescence (TADF) is a process that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). tandfonline.com This mechanism can theoretically achieve 100% internal quantum efficiency in OLEDs. aip.org The efficiency of the RISC process is highly dependent on a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. aip.orgrsc.org In many this compound systems, the carbazole moiety acts as the electron donor and the carbonitrile group, often on a benzonitrile (B105546) or similar aromatic ring, serves as the electron acceptor. aip.orgnih.gov This donor-acceptor architecture leads to the formation of charge-transfer (CT) states, which are essential for minimizing the ΔEST and facilitating TADF. nih.gov

For instance, multi-donor-acceptor type carbazole-benzonitrile (CzBN) derivatives have demonstrated some of the longest device lifetimes and high efficiencies for blue TADF emitters. aip.org The introduction of multiple donor groups, such as in 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), helps to widely disperse the highest occupied molecular orbital (HOMO), contributing to a high photoluminescence quantum yield (PLQY). tandfonline.com Strategic molecular design, such as introducing secondary donors or modifying the linkage between the donor and acceptor units, can further optimize TADF properties by fine-tuning the energy levels of the excited states. aip.orgresearchgate.net

| Compound | ΔEST (eV) | kRISC (s-1) | Max. EQE (%) | Reference |

| 2PhCz2CzBn | - | 2.20 x 105 | >20 | aip.org |

| 2tCz2CzBn | - | 1.36 x 105 | >20 | aip.org |

| 3Cz2DPhCzBN | - | - | 20.9 | aip.org |

| DCZ-TTR | 0.03 | - | 20.1 | rsc.org |

| CZ-TTR | 0.10 | - | 14.4 | rsc.org |

| PIC-TRZ2 | 0.02 | - | 14.0 | tandfonline.com |

Aggregation-Induced Emission Enhancement (AIEE) is another critical phenomenon observed in some this compound derivatives. nih.gov AIEE describes the effect where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state. nih.govmagtech.com.cn This is attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govmagtech.com.cn

The development of materials that exhibit both TADF and AIEE is a promising area of research for creating highly efficient non-doped OLEDs. nih.gov In such systems, AIEE helps to overcome the aggregation-caused quenching (ACQ) that is common in solid-state emissive layers, while TADF ensures efficient harvesting of excitons. nih.govfrontiersin.org The combination of these two properties can lead to devices with superior performance. For example, derivatives of pyrimidine-5-carbonitrile and carbazoles have been explored for their potential as TADF emitters exhibiting AIEE. nih.gov

| Compound | Emission Type | Key Feature | Application | Reference |

| CzPCN | AIEE-TADF | Sky-blue emission | Doping-free OLEDs, Oxygen sensors | nih.gov |

| tCzPCN | AIEE-TADF | Sky-blue emission | Doping-free OLEDs, Oxygen sensors | nih.gov |

| MeOCzPCN | AIEE-TADF | Sky-blue emission | Doping-free OLEDs, Oxygen sensors | nih.gov |

Triplet Energy Levels and Their Significance in Optoelectronic Applications

The triplet energy level (ET) of this compound and its derivatives is a fundamental parameter that dictates their suitability for various optoelectronic applications, particularly in OLEDs. For a material to function effectively as a host in a phosphorescent OLED (PHOLED), its triplet energy must be higher than that of the phosphorescent dopant (emitter). mdpi.com This prevents the back-transfer of energy from the emitter to the host, ensuring that the excitons are confined on the emitter and can radiatively decay, leading to efficient light emission. mdpi.com

Carbazole-based materials are widely used as hosts due to their inherently high triplet energies. mdpi.comijtrd.com The incorporation of a carbonitrile group can further modify the electronic properties. The electron-withdrawing nature of the nitrile group can enhance electron transport capabilities, leading to more balanced charge transport within the device, which is crucial for high efficiency. noctiluca.eu

The molecular structure, including the substitution pattern and the linkage between the carbazole and carbonitrile-containing moieties, significantly influences the triplet energy. For example, meta-linkages in carbazole derivatives can disrupt π-conjugation compared to para-linkages, often resulting in higher triplet energies. noctiluca.eu Researchers have successfully designed and synthesized numerous this compound derivatives with high triplet energies, making them suitable hosts for blue, green, and red phosphorescent emitters. researchgate.netresearchgate.net

For instance, mCPCN, a carbazole-benzonitrile derivative, is noted for its high triplet energy (ET = 3.03 eV), which makes it a versatile host material for PHOLEDs. researchgate.net Similarly, other derivatives have been engineered to possess high ET values in the range of 2.76–3.08 eV. mdpi.comresearchgate.net These high triplet energies are essential for hosting high-energy blue emitters, which are critical for solid-state lighting and full-color displays. researchgate.netresearchgate.net

Furthermore, in the context of TADF, while a small ΔEST is paramount, the absolute value of the triplet energy level is also important. It must be sufficiently high to enable the desired emission color. The interplay between the triplet energy, the singlet-triplet energy gap, and charge transport properties is a key consideration in the design of advanced materials for next-generation OLEDs. aip.orgresearchgate.net

| Compound/System | Triplet Energy (ET) (eV) | Application/Significance | Reference |

| m-CzDPz, 3-CzDPz | 2.76 - 3.02 | Host for phosphorescent and TADF OLEDs | researchgate.net |

| mCPCN | 3.03 | Bipolar host for blue PHOLEDs | researchgate.net |

| Cz-Ter, Cz-Quat, Cz-Quin | > 2.90 | Host for blue PHOLEDs | researchgate.net |

| mCBP-CN | - | High triplet level for blue emitters | aps.org |

| Carbazole-benzoyl-1,2,3-triazole derivatives | 2.93 - 2.98 | Host for solution-processed white OLEDs | researchgate.net |

| Various Carbazole Derivatives (B1-B24) | 2.37 - 3.06 | Universal hosts for PhOLEDs | mdpi.com |

| Various Carbazole Derivatives (G1-G15) | 2.61 - 3.08 | Hosts for PhOLEDs | mdpi.com |

Computational and Theoretical Investigations of 9h Carbazole 9 Carbonitrile Based Molecular Structures

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for studying the electronic structure of medium to large organic molecules. researchgate.net These quantum chemical calculations allow for the systematic investigation of ground and excited state properties, providing a molecular-level understanding of the structure-property relationships in 9H-carbazole-9-carbonitrile-based systems. chemmethod.comchemrxiv.org Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311G(d,p), are commonly employed to achieve a balance between computational cost and accuracy. chemmethod.comchemmethod.com

DFT calculations are instrumental in determining the most stable three-dimensional structures (optimized geometries) of molecules. For carbazole (B46965) derivatives, this includes analyzing the planarity of the carbazole ring system and the dihedral angles between the carbazole core and its substituents. chemmethod.comresearchgate.net In a study of 9-p-tolyl-9H-carbazole-3-carbonitrile, the carbazole ring system was found to be essentially planar, with the mean plane of the carbazole unit forming a significant dihedral angle of 54.33 (4)° with the attached phenyl ring. researchgate.netnih.gov

Table 1: Calculated Dihedral Angles for Selected Alizarin-Carbazole Dyes This table presents theoretical data for derivatives to illustrate the type of analysis performed; data for the parent this compound was not specifically isolated in the provided search results.

| Derivative (Spacer) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Source |

|---|---|---|---|

| D1 (Benzene) | 36.96 | 30.14 | chemmethod.com |

| D2 (Benzo[c] chemmethod.comCurrent time information in Berlin, DE.researchgate.netthiadiazole) | 34.42 | 25.68 | chemmethod.com |

| D3 (Thiazole) | 34.99 | 42.79 | chemmethod.com |

| D4 (Benzo[c] chemmethod.comCurrent time information in Berlin, DE.researchgate.netoxadiazole) | 32.55 | 41.55 | chemmethod.com |

| D5 (Quinoxaline) | 30.98 | 32.37 | chemmethod.com |

| D6 (2-methyl-2H-benzo[d] chemmethod.comresearchgate.netCurrent time information in Berlin, DE.triazole) | 17.69 | 27.79 | chemmethod.com |

Source: Adapted from Ahmadi Y., et al., Chemical Methodologies, 2025. chemmethod.com

Frontier Molecular Orbital (FMO) analysis is fundamental to understanding the electronic behavior of organic semiconductor materials. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (Eg) are key determinants of a molecule's charge transport characteristics and optical properties. chemmethod.comresearchgate.net The HOMO level relates to the ability to donate an electron (hole transport), while the LUMO level relates to the ability to accept an electron (electron transport). icm.edu.pl

In derivatives of this compound, the spatial distribution of these orbitals is often distinct. Typically, the HOMO is localized on the electron-donating carbazole moiety, while the LUMO is centered on the electron-accepting nitrile group or other acceptor units within the molecule. researchgate.net This separation is characteristic of a charge-transfer nature, which is crucial for applications in optoelectronics. The energy gap between the HOMO and LUMO can be tuned by modifying the molecular structure, for example, by introducing different π-spacers, which can lead to a reduction in the band gap and a red-shift in absorption spectra. chemmethod.comchemmethod.com

Table 2: Calculated FMO Energies and Energy Gaps for Selected Carbazole Derivatives This table includes data for various carbazole derivatives to demonstrate the typical values and trends investigated computationally.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Source |

|---|---|---|---|---|

| Alizarin-Carbazole (D1) | -5.44 | -2.85 | 2.59 | chemmethod.com |

| Alizarin-Carbazole (D6) | -5.32 | -2.78 | 2.54 | chemmethod.com |

| HTM 3a | -5.80 | -2.26 | 3.54 | mdpi.com |

| HTM 3b | -6.15 | -2.89 | 3.26 | mdpi.com |

| HTM 3c | -5.78 | -2.43 | 3.35 | mdpi.com |

| CzPCN | -5.82 (IPCV) | -2.90 (EACV) | 2.92 | nih.gov |

Sources: Adapted from multiple sources. chemmethod.commdpi.comnih.gov Note: Some values are derived from electrochemical measurements (CV) which correlate with theoretical FMO levels.

TD-DFT calculations are used to predict the electronic absorption spectra of molecules by determining the energies of vertical electronic excitations and their corresponding oscillator strengths (f). chemmethod.comchemmethod.com The oscillator strength indicates the probability of a given electronic transition occurring upon light absorption. For carbazole-based dyes, these calculations can predict the maximum absorption wavelength (λmax) and help explain how structural modifications cause shifts in the absorption spectrum. chemmethod.com Introducing electron-rich heterocyclic rings as π-spacers, for example, can lead to a red-shift (bathochromic shift) in the absorption spectra. chemmethod.com

Reorganization energy (λ) is a critical parameter that quantifies the geometric relaxation energy required during a charge transfer process. It consists of two components: the energy change from the neutral geometry to the ion geometry (λ1) and from the ion geometry back to the neutral geometry (λ2). Lower reorganization energies for holes (λh) and electrons (λe) are desirable as they facilitate faster charge transport. DFT calculations are a primary method for predicting these values. researchgate.neticm.edu.pl Studies on carbazole and its benzofused isomers have shown that reorganization energy does not necessarily increase with molecular size; for instance, benzo[b]carbazole was found to have a low reorganization energy for both hole (0.18 eV) and electron (0.11 eV) transport. icm.edu.pl

Table 3: Calculated Photophysical and Charge Transport Properties for Carbazole Derivatives

| Compound | Property | Calculated Value | Source |

|---|---|---|---|

| Alizarin-Carbazole Dyes | Transition Energy | 2.54 - 2.63 eV | chemmethod.com |

| Organoboron Derivative (1) | Reorganization Energy (λh) | 0.2018 eV | frontiersin.org |

| Organoboron Derivative (1) | Reorganization Energy (λe) | 0.1776 eV | frontiersin.org |

| Benzo[b]carbazole | Reorganization Energy (λh) | 0.18 eV | icm.edu.pl |

| Benzo[b]carbazole | Reorganization Energy (λe) | 0.11 eV | icm.edu.pl |

Sources: Adapted from multiple sources. chemmethod.comicm.edu.plfrontiersin.org

Theoretical calculations can reliably predict key energy parameters that govern charge injection and extraction in electronic devices. researchgate.net

Ionization Potential (IP): The energy required to remove an electron from a molecule in its ground state. It is often correlated with the HOMO energy level and is a measure of hole-injection ability. nih.govacs.org

Electron Affinity (EA): The energy released when an electron is added to a molecule in its ground state. It is related to the LUMO energy level and indicates the electron-injection ability. nih.govacs.org

Hole Extraction Potential (HEP): The energy difference between the neutral molecule in its cationic geometry and the cation in the same geometry.

Electron Extraction Potential (EEP): The energy difference between the neutral molecule in its anionic geometry and the anion in the same geometry.

These parameters are systematically studied for novel carbazole derivatives to assess their potential as hole-transport, electron-transport, or bipolar host materials in OLEDs. researchgate.net For a series of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole derivatives, DFT calculations showed IPs in the range of 5.98–6.22 eV and EAs from 3.09 to 3.35 eV. nih.govacs.org Such computational screening is vital for identifying promising candidates for synthesis and device fabrication. researchgate.net

Table 4: Calculated Energy Parameters for Carbazole Derivatives

| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Source |

|---|---|---|---|

| Triazole Derivative 5a | 5.98 | 3.09 | nih.govacs.org |

| Triazole Derivative 5d | 6.22 | 3.35 | nih.govacs.org |

| Organoboron Derivative (2) | 5.4411 (AIP) | -0.9038 (AEA) | frontiersin.org |

| Organoboron Derivative (5) | 5.8361 (AIP) | -0.8030 (AEA) | frontiersin.org |

| CzPCN | 5.82 | 2.90 | nih.gov |

Sources: Adapted from multiple sources. nih.govfrontiersin.orgnih.govacs.org Note: Some values are adiabatic (AIP/AEA) while others are vertical or from cyclic voltammetry (IPCV/EACV).

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Crystal Packing, Adsorption Behavior)

While DFT focuses on intramolecular properties, Molecular Dynamics (MD) simulations are employed to study the collective behavior and intermolecular interactions of molecules over time. researchgate.netichf.edu.pl These simulations can model processes like the formation of thin films, crystal packing, and the adsorption of molecules onto a surface. researchgate.net

For instance, MD simulations have been used to investigate the interactions between carbazole derivatives and a metal surface, such as Fe(110), to understand their potential as corrosion inhibitors. researchgate.net These simulations provide insights into the adsorption energy and the orientation of the molecules on the surface, revealing how they form a protective film. researchgate.net In the context of organic electronics, understanding crystal packing is vital as intermolecular π-π stacking distances, which can be predicted, directly influence charge mobility. nih.gov Experimental X-ray diffraction data on compounds like 9-p-tolyl-9H-carbazole-3-carbonitrile have identified weak C-H···N and C-H···π interactions that stabilize the crystal packing, a finding that can be further explored and visualized with MD and related modeling software. researchgate.netnih.gov

Quantum Chemical Descriptors and Their Correlation with Experimental Phenomena (e.g., Electronic Properties, Reactivity)

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic structure and reactivity. anilmishra.name These descriptors provide a bridge between theoretical models and experimental observations. Key global reactivity descriptors include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it is saturated with electrons from the environment. anilmishra.name

These descriptors, calculated from the energies of the HOMO and LUMO, are used to predict and rationalize the behavior of molecules. anilmishra.name For example, the HOMO-LUMO energy gap (Eg) calculated by DFT is directly correlated with the optical gap and the wavelength of light a molecule absorbs. researchgate.net A smaller gap generally corresponds to absorption at longer wavelengths (a red-shift), a principle used in designing dyes for solar cells. chemmethod.comchemmethod.com Similarly, the calculated reorganization energy (λ) correlates with charge carrier mobility, a key experimental parameter for semiconductor performance. icm.edu.pl By establishing these correlations, computational studies can effectively predict the electronic and optical properties of new, unsynthesized this compound derivatives, accelerating the discovery of high-performance materials. researchgate.net

Electrochemical Characteristics and Charge Transport in 9h Carbazole 9 Carbonitrile Derivatives

Cyclic Voltammetry and Reversible Redox Processes of 9H-Carbazole-9-carbonitrile Systems

Cyclic voltammetry is a key technique for probing the redox behavior of this compound derivatives. The resulting voltammograms reveal information about the oxidation and reduction potentials, the stability of the generated radical ions, and the reversibility of the redox processes.

For many carbazole (B46965) derivatives, cyclic voltammetry shows a reversible one-electron oxidation process, indicating the formation of a stable radical cation. researchgate.net The oxidation potential is influenced by the electronic nature of the substituents on the carbazole ring. For instance, in a study of 3,6-substituted-9-phenylcarbazoles, the oxidation was found to be reversible, with the potential being affected by the specific substituents present. researchgate.net In contrast, for carbazoles without substitution at the 3 and 6 positions, the oxidized forms can undergo dimerization. researchgate.net

The electrochemical oxidation of carbazole monomers, such as 9H-carbazole, can lead to the formation of polymer films. The oxidation peak potential for carbazole monomers leading to the formation of radical cations has been observed at approximately +1.1 V versus a saturated calomel (B162337) electrode (SCE). mdpi.com For some derivatives, like 2-(9H-carbazol-9-yl)acetic acid, this oxidation occurs at a higher potential of +1.5 V/SCE. mdpi.com The onset potentials for the oxidation of carbazole in a tetrabutylammonium (B224687) tetrafluoroborate/acetonitrile electrolyte have been recorded at 0.96 V and 1.05 V. amazonaws.com

The reversibility of the redox processes is a crucial factor for applications in devices like electrochromic windows, where the material must be able to switch between different colored states multiple times without degradation. For example, some electro-generated polycarbazole films exhibit notable redox activity and electrochromic properties with increasing potential. mdpi.com

The following table summarizes the oxidation potentials of some carbazole derivatives:

| Compound | Oxidation Potential (V vs. SCE) | Electrolyte/Solvent | Reference |

| 9H-Carbazole | +1.1 | 0.1 M LiClO₄/Acetonitrile | mdpi.com |

| 2-(9H-Carbazol-9-yl)acetic acid | +1.5 | 0.1 M LiClO₄/Acetonitrile | mdpi.com |

| 9H-Carbazole | 0.96, 1.05 (onset) | 0.1 M TBABF₄/Acetonitrile | amazonaws.com |

Evaluation of Charge Injection and Transport Properties (Hole and Electron Transport)

Carbazole derivatives are well-regarded for their excellent hole-transporting capabilities, which stem from the electron-rich nature of the carbazole moiety. mdpi.comnih.gov This property is essential for their use in the hole transport layer (HTL) of organic light-emitting diodes (OLEDs) and as donor materials in organic solar cells. mdpi.comnih.gov The charge transport can be either unipolar (hole or electron dominant) or bipolar (transporting both holes and electrons).

For instance, 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile (CzPCN) exhibits bipolar charge-transporting properties, with a hole mobility (µh) of 1.6 × 10⁻⁴ cm²/V·s and an electron mobility (µe) of 1.37 × 10⁻⁵ cm²/V·s. nih.gov The higher hole mobility compared to electron mobility is attributed to the donor-acceptor-donor structure of the molecule, which likely results in greater HOMO-HOMO overlap between adjacent molecules than LUMO-LUMO overlap. nih.gov

The introduction of different functional groups can modulate the charge transport characteristics. For example, some carbazole-based materials are designed to have ambipolar charge-transport properties, meaning they can efficiently transport both holes and electrons. researchgate.net The ability to tune these properties is crucial for optimizing device performance. For example, in OLEDs, balanced charge injection and transport are necessary to ensure that the recombination of holes and electrons occurs within the emissive layer, maximizing light output. aip.org

The following table presents the charge mobility values for a selected this compound derivative:

| Compound | Hole Mobility (µh) (cm²/V·s) | Electron Mobility (µe) (cm²/V·s) | Measurement Condition | Reference |

| 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile (CzPCN) | 1.6 × 10⁻⁴ | 1.37 × 10⁻⁵ | Electric field of 7.2 × 10⁵ V/cm | nih.gov |

Influence of Molecular Structure and Substitution Patterns on Electrochemical Potentials and Charge Mobility

The molecular structure and the nature and position of substituents on the this compound framework have a profound impact on its electrochemical potentials and charge mobility. rsc.org

Electrochemical Potentials: The introduction of electron-donating or electron-withdrawing groups can significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn affects the oxidation and reduction potentials. rsc.org For example, attaching electron-donating groups like methoxy (B1213986) or tert-butyl to the carbazole moiety can raise the HOMO level, making the molecule easier to oxidize. nih.gov Conversely, electron-withdrawing groups tend to lower the LUMO level, facilitating electron injection. The substitution pattern is also critical; for instance, substitutions at the 3,6-positions of the carbazole ring can have a different electronic effect than substitutions at the 2,7-positions. rsc.org

Charge Mobility: The arrangement of molecules in the solid state, which is influenced by intermolecular interactions, plays a crucial role in determining charge mobility. Substituents can affect the packing of molecules and the degree of π-π stacking, which is essential for efficient charge hopping between adjacent molecules. For example, bulky substituents can sometimes hinder close packing and reduce charge mobility, while planar substituents might promote it. rsc.org The introduction of groups that can form hydrogen bonds can also influence the molecular arrangement and, consequently, the charge transport properties.

Studies have shown that modifying the carbazole units with substituents like methyl, tert-butyl, and methoxyl groups can lead to a smaller energy gap between the singlet and triplet states (ΔEST), which is beneficial for applications in thermally activated delayed fluorescence (TADF) OLEDs. aip.org

The following table illustrates the effect of different substituents on the HOMO/LUMO levels of pyrimidine-5-carbonitrile derivatives with carbazole moieties:

| Compound | HOMO (eV) | LUMO (eV) | Reference |

| 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile (CzPCN) | -5.92 | -3.07 | nih.gov |

| 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile (tCzPCN) | -5.73 | -2.97 | nih.gov |

| 4,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyrimidine-5-carbonitrile (MeOCzPCN) | -5.51 | -2.94 | nih.gov |

Electropolymerization of this compound Monomers and Derivatives for Conductive Films

Electropolymerization is a versatile technique used to deposit thin, conductive polymer films of carbazole derivatives onto conductive surfaces like indium tin oxide (ITO) or platinum electrodes. mdpi.com This process involves the anodic oxidation of the carbazole monomer, leading to the formation of radical cations that subsequently couple to form a polymer chain. mdpi.com

The electropolymerization of carbazole and its derivatives can be performed using techniques like cyclic voltammetry or chronoamperometry. mdpi.com The properties of the resulting polymer film, such as its thickness, morphology, and conductivity, can be controlled by varying the electrochemical parameters, including the monomer concentration, supporting electrolyte, and applied potential. tandfonline.com For example, the electropolymerization of carbazole monomers can be initiated by applying a potential sweep, with the oxidation peak of the monomer leading to the formation of the polymer film. mdpi.com

The resulting polycarbazole films often exhibit interesting electrochromic properties, changing color in response to an applied voltage. researchgate.net This makes them suitable for applications in smart windows and displays. The conductivity of these films is also a key characteristic, with some poly(2-(9H-carbazol-9-yl) acetic acid) films exhibiting conductivities of around 4.3 x 10⁻³ S/cm. researchgate.net

Copolymerization of carbazole derivatives with other monomers is a common strategy to fine-tune the properties of the resulting conductive films. tandfonline.com This approach allows for the creation of materials with tailored optical and electrochemical characteristics.

The following table provides information on the electropolymerization of a carbazole derivative:

| Monomer | Polymerization Technique | Resulting Polymer | Key Property | Reference |

| 2-(9H-Carbazol-9-yl)acetic acid | Electrochemical Polymerization | Poly(2-(9H-carbazol-9-yl) acetic acid) | Conductivity of 4.3 x 10⁻³ S/cm | researchgate.net |

Structure Property Relationships in 9h Carbazole 9 Carbonitrile Architectures for Functional Materials

Correlating Molecular Design Strategies with Optoelectronic Performance

The design of functional materials based on 9H-carbazole-9-carbonitrile often employs a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) strategy to achieve specific optoelectronic outcomes. nih.gov In this framework, the carbazole (B46965) unit typically serves as the electron donor, while the nitrile-functionalized component acts as the acceptor. researchgate.net This molecular architecture is particularly effective for developing TADF emitters, which can harvest both singlet and triplet excitons, potentially enabling internal quantum efficiencies of up to 100%. nih.gov

A key design principle is the careful selection of donor and acceptor moieties to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). A small ΔE_ST facilitates efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, which is the defining characteristic of TADF. acs.orgnih.gov For example, the molecule 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC), which directly links carbazole donors to a pyridine-3,5-dicarbonitrile (B74902) acceptor, achieves a very small ΔE_ST and a high photoluminescence quantum yield. acs.orgnih.gov This rational design results in outstanding device performance, with an OLED incorporating CPC exhibiting a maximum external quantum efficiency (EQE) of 21.2%. acs.orgnih.gov

Similarly, D-A-D molecules based on a pyrimidine-5-carbonitrile acceptor core flanked by two carbazole donors have been synthesized. These compounds demonstrate blue TADF, good thermal and electrochemical stability, and efficient charge-transporting properties, making them suitable for both doped and non-doped sky-blue OLEDs. nih.gov The strategic placement of donor and acceptor units with interrupted electronic conjugation can also yield materials with very high triplet energies (E_T > 3.0 eV), making them suitable as bipolar host materials for phosphorescent OLEDs (PhOLEDs). researchgate.net

| Compound | Molecular Design Strategy | Application | Max. External Quantum Efficiency (EQE) | Reference |

| CPC | D-A; Direct linkage of carbazole (D) and pyridine-3,5-dicarbonitrile (A) | Blue TADF Emitter | 21.2% | acs.orgnih.gov |

| CzPCN | D-A-D; Pyrimidine-5-carbonitrile (A) with two carbazole donors (D) | Sky-Blue TADF Emitter | 8.4% (in a specific molecular mixture) | nih.gov |

| m-CNCbzCN | D-A; Interrupted conjugation between carbazole (D) and nitrile (A) | Bipolar Host for PhOLEDs | N/A (Host Material) | researchgate.net |

Impact of Substituent Position and Electronic Nature on Electronic and Optical Properties

The electronic and optical properties of this compound derivatives are highly sensitive to the nature and position of substituents on the carbazole ring or associated aromatic linkers. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) allows for the fine-tuning of frontier molecular orbital (FMO) energy levels, absorption/emission wavelengths, and charge transport characteristics. researchgate.net

The electronic nature of a substituent dictates its effect on the molecule's energy levels. For instance, attaching electron-donating groups like tert-butyl or methoxy (B1213986) to the carbazole donor can suppress non-radiative deactivation pathways of the excited state, leading to an enhancement of TADF. nih.gov Conversely, the strong electron-withdrawing nature of the nitrile group itself is critical for establishing the charge-transfer character necessary for many applications.

The position of substitution (isomerism) is equally crucial. A study of 9-(cyanophenyl)-9H-carbazole-3-carbonitrile isomers (ortho, meta, and para) revealed that their photophysical and electrochemical properties could be systematically tuned. researchgate.net The isomers displayed different absorption (277–340 nm) and emission (349–369 nm) maxima. researchgate.net The meta-substituted isomer, m-CNCbzCN, showed a particularly high decomposition temperature (341 °C), while the para-isomer, p-CNCbzCN, exhibited a high glass transition temperature (182 °C), highlighting how positional changes impact thermal and morphological stability. researchgate.net This demonstrates that altering the linkage position can modify the degree of electronic communication between the donor and acceptor parts of the molecule, thereby tuning its properties for specific roles, such as a bipolar host material for PhOLEDs. researchgate.net

| Compound | Substituent Position | Key Property | Value | Reference |

| m-CNCbzCN | meta | Decomposition Temp. (Td) | 341 °C | researchgate.net |

| p-CNCbzCN | para | Glass Transition Temp. (Tg) | 182 °C | researchgate.net |

| MeOCzPCN | Donor (Methoxy) | Enhanced TADF | Qualitative | nih.gov |

| tCzPCN | Donor (tert-butyl) | Enhanced TADF | Qualitative | nih.gov |

Influence of π-Conjugated Spacers on Electronic Structure, Absorption, and Charge Transfer

The introduction of a π-conjugated spacer between the carbazole donor and an acceptor moiety is a common strategy to modulate the electronic properties of the final molecule. acs.org These spacers, or linkers, can extend the π-conjugation across the molecule, which can lead to red-shifted absorption spectra and improved charge carrier transport. nih.gov However, the choice of spacer is critical, as it can also introduce steric hindrance that disrupts molecular planarity and hinders electronic communication. chemmethod.com

Different types of spacers have distinct effects. For example, a vinyl linker is often used to improve π-electronic conjugation due to its planarity. nih.gov In a series of alizarin-carbazole dyes, theoretical studies showed that different π-spacers (e.g., benzene (B151609), thiazole, quinoxaline) significantly influenced the electronic structure and optical properties. chemmethod.com A thiophene (B33073) spacer was found to promote the most planar conformation, which is beneficial for π-conjugation and light absorption, while a quinoxaline (B1680401) spacer introduced the most significant twisting due to steric repulsion. chemmethod.com

The presence and nature of these linkers directly impact intramolecular charge transfer (ICT), a fundamental process in D-π-A systems where photoexcitation causes an electron to move from the donor to the acceptor through the π-bridge. acs.orgmdpi.com Efficient ICT is desirable for applications in nonlinear optics and as sensitizers in dye-sensitized solar cells (DSSCs). acs.orgrsc.org By carefully selecting a π-spacer that minimizes steric hindrance and promotes planarity, it is possible to design dyes that absorb light more effectively across a broader spectrum. chemmethod.com

| Spacer Type | Effect on Molecular Geometry | Impact on Electronic Properties | Reference |

| Thiophene | Promotes planarity, lowest dihedral angles | Facilitates π-conjugation, enhances light absorption | chemmethod.com |

| Quinoxaline | Introduces significant twisting | Hinders π-conjugation due to steric repulsion | chemmethod.com |

| Vinyl | Improves π-electronic conjugation | Can lead to π-π stacking; extended conjugation | nih.gov |

| Single Bond | Can lead to twisting between units | Potentially poor charge transfer if planarity is lost | rsc.org |

Rational Molecular Engineering for Tunable Photophysical and Electrochemical Characteristics in this compound Compounds

Rational molecular engineering involves the deliberate and strategic modification of the this compound chemical structure to achieve a specific set of target properties. nih.gov This approach leverages the structure-property relationships discussed previously—such as substituent effects and the influence of π-spacers—to fine-tune the photophysical and electrochemical characteristics of the resulting materials. researchgate.netresearchgate.net

The goal is often to control key parameters like the HOMO and LUMO energy levels, the S₁-T₁ energy gap (ΔE_ST), emission color, and charge transport balance. nih.govresearchgate.net For example, to create efficient blue emitters for OLEDs, a common strategy is to design molecules with a large energy gap and high triplet energy. By incorporating an electron-accepting cyano group into a well-known host material, researchers can improve thermal stability and electron affinity while maintaining a high triplet energy, leading to balanced charge transport and highly efficient devices. researchgate.net

Another example of rational engineering is seen in the development of dyes for solar cells. By combining an electron-rich carbazole donor with an acceptor through a suitable π-linker, the absorption wavelength and photovoltaic properties can be tuned. researchgate.net The synthesis of a series of carbazole-based triazole derivatives demonstrated that varying the electron-withdrawing strength of substituents on the acceptor part allowed for systematic tuning of the HOMO/LUMO levels and a predictable shift in the emission maxima, from 450 nm to 460 nm. acs.org This precise control allows for the optimization of materials for specific applications, whether as emitters in OLEDs, hosts for phosphorescent dopants, or sensitizers in solar cells. nih.govresearchgate.netacs.org

Steric Effects and Aggregation Behavior in this compound Derivatives Affecting Emission Properties

In the solid state, intermolecular interactions play a crucial role in determining the emission properties of organic materials. The aggregation of molecules can often lead to fluorescence quenching, a detrimental effect for applications like OLEDs. Steric hindrance is a powerful tool to control this aggregation. By introducing bulky substituents, such as tert-butyl groups, into the molecular structure, it is possible to physically prevent the close packing of molecules. nih.govresearchgate.net This spatial separation reduces detrimental intermolecular π-π stacking, which can suppress non-radiative decay pathways and enhance emission efficiency in the solid state. nih.gov For example, introducing tert-butyl groups to carbazole moieties was shown to increase solubility and thermal stability. researchgate.net

Conversely, some molecular designs can harness aggregation to their advantage through a phenomenon known as aggregation-induced emission (AIE). researchgate.net In AIE-active molecules, emission is weak in solution but becomes strong in the aggregated or solid state. dntb.gov.ua This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and opens up a radiative pathway, leading to enhanced fluorescence. researchgate.net Certain carbazole derivatives containing N-phenylcarbazole have demonstrated AIE properties in solvent-water mixtures, an effect linked to increased molecular distortion and restricted rotation in the solid state. researchgate.net One such compound, 6-(4-(9H-carbazol-9-yl)phenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile, showed a 70-fold increase in fluorescence in an 80% water/DMSO mixture, showcasing excellent AIE behavior. dntb.gov.ua This control over solid-state emission through the management of steric and aggregation effects is a key strategy in designing advanced functional materials.

Table of Mentioned Compounds

| Abbreviation / Name | Full Chemical Name |

| This compound | This compound |

| CPC | 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile |

| CzPCN | 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile |

| tCzPCN | 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile |

| MeOCzPCN | 4,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyrimidine-5-carbonitrile |

| o-CNCbzCN | 9-(2-cyanophenyl)-9H-carbazole-3-carbonitrile |

| m-CNCbzCN | 9-(3-cyanophenyl)-9H-carbazole-3-carbonitrile |

| p-CNCbzCN | 9-(4-cyanophenyl)-9H-carbazole-3-carbonitrile |

| N/A | 6-(4-(9H-carbazol-9-yl)phenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile |

Advanced Materials Science Applications of 9h Carbazole 9 Carbonitrile Derivatives

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductor Lasers (OSLs)

Derivatives of 9H-Carbazole-9-carbonitrile have emerged as pivotal materials in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and are being explored for Organic Semiconductor Lasers (OSLs). Their versatility allows them to function as hosts, emitters, and charge-transporting materials, contributing to devices with enhanced efficiency, color purity, and operational stability.

Carbazole-carbonitrile derivatives are widely employed as host materials in PhOLEDs, where they form a matrix for phosphorescent guest emitters. The key to their success lies in their high triplet energy (ET) and bipolar charge-transporting characteristics. A high ET is crucial to prevent reverse energy transfer from the guest emitter to the host, ensuring efficient light emission.

A prominent example is mCPCN (9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile) , an asymmetric bipolar host with a high triplet energy of 3.03 eV. ossila.com The introduction of the electron-accepting cyano (-CN) group to the carbazole (B46965) unit balances the inherent hole-transporting nature of carbazole, leading to improved electron affinity and more balanced hole-electron injection and transport within the emissive layer. ossila.comacsmaterial.com This balanced charge flux is critical for achieving high efficiency in PhOLEDs.

Researchers have developed a range of host materials by strategically incorporating the cyano group onto different molecular backbones. For instance, a series of hosts including m-CzCzCN , o-CzCzCN , and m-CzSCN were designed for blue PhOLEDs. researchgate.net Devices using m-CzSCN as the host demonstrated remarkable external quantum efficiencies (EQE) and current efficiencies. researchgate.net The design of these molecules, often using ortho- or meta-linkage strategies, allows for fine-tuning of the material's properties to optimize device performance. researchgate.netrsc.org

| Host Material | Triplet Energy (ET) | Key Features | Reported Device Performance | Reference |

|---|---|---|---|---|

| mCPCN | 3.03 eV | Asymmetric, bipolar charge transport, high thermal stability. | Used as a universal host for blue, green, red, and white PhOLEDs and TADF devices. | ossila.com |

| o-CzCzCN | >2.90 eV | Bipolar host with ortho-linkage, good thermal stability. | Blue PhOLED retained high efficiencies of 13.6% and 28.5 cd/A at 10,000 cd/m². | researchgate.net |

| m-CzSCN | >2.90 eV | Bipolar host with a dibenzothiophene-carbonitrile unit. | Blue PhOLED achieved high efficiencies of 23.3% and 46.1 cd/A. | researchgate.net |

| p-CNCbzCN | Not Specified | Good thermal stability (Tg = 182°C, Tm = 236°C). | Identified as a potential bipolar host for efficient PhOLEDs. | researchgate.net |

Beyond their role as hosts, carbazole-carbonitrile derivatives are integral to the design of emitter molecules, particularly for challenging deep-blue and color-tunable OLEDs. By combining the electron-donating carbazole unit with an electron-accepting carbonitrile-containing moiety, developers can create molecules with efficient charge-transfer characteristics, leading to strong light emission.

For example, derivatives of carbazole-benzonitrile (CzBN) have been engineered to produce deep-blue emission by modifying the number and position of carbazole donor units. aip.org One such emitter, DCzBN3 , achieved deep-blue emission with CIE coordinates of (0.16, 0.06) and a high maximum EQE of 10.9%. aip.org

Other molecular designs have also yielded impressive results. CPC (2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile) was developed as a highly efficient blue thermally activated delayed fluorescence (TADF) emitter, enabling an OLED with a maximum EQE of 21.2%. acs.org Another complex molecule, JV55 , which incorporates carbazole, fluorene, and carbonitrile groups, acts as a deep-blue fluorescent emitter, achieving a maximum EQE of 6.5% with CIE coordinates of (0.16, 0.06) in a solution-processed device. encyclopedia.pubacs.org The development of CzPCN (4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile) and its derivatives has also pushed the boundaries for doping-free sky-blue OLEDs. nih.gov

| Emitter Material | Emission Color | Max. EQE (%) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| DCzBN3 | Deep-Blue | 10.9% | (0.16, 0.06) | aip.org |

| CPC | Blue | 21.2% | Not Specified | acs.org |

| JV55 | Deep-Blue | 6.5% | (0.16, 0.06) | encyclopedia.pubacs.org |

| CzPCN-based mixture | Deep-Blue | 8.4% | Not Specified | nih.gov |

The molecular structure of this compound derivatives directly contributes to enhanced OLED performance metrics, including efficiency, stability, and the mitigation of efficiency roll-off at high brightness.

Enhanced Efficiency and Stability: The incorporation of the cyano group improves the electron affinity of the carbazole system, leading to more balanced charge injection and transport. ossila.comacsmaterial.com This balance ensures that the recombination of electrons and holes occurs efficiently within the emissive layer, maximizing light generation. Furthermore, the rigid structure of these molecules often results in high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), which improves the morphological and thermal stability of the device, contributing to a longer operational lifetime. ossila.comresearchgate.netacs.org For instance, using a bipolar host like m-CzCN was shown to widen the charge recombination zone compared to the host mCBP, a factor that improves both device efficiency and lifetime. aip.org

Reduced Efficiency Roll-off: Efficiency roll-off, the decrease in quantum efficiency as brightness increases, is a major challenge in OLEDs. Carbazole-carbonitrile derivatives help mitigate this issue. By creating bipolar host materials, the charge recombination zone is broadened, which reduces the density of excitons and alleviates triplet-triplet annihilation—a primary cause of roll-off. aip.org Devices using the host o-CzCzCN demonstrated remarkably slow efficiency roll-off, maintaining a high EQE of 13.6% even at a demanding brightness of 10,000 cd/m². researchgate.net Similarly, rational device engineering, such as using n-doped electron-transporting layers or specific co-host systems, can further reduce roll-off in devices that use carbazole-based materials. nih.govosti.gov

The versatility of this compound derivatives extends to the fabrication of high-efficiency White Organic Light-Emitting Diodes (WOLEDs), which are crucial for solid-state lighting and full-color displays. Their broad applicability stems from their utility as a high-triplet-energy host material capable of efficiently hosting emitters of all three primary colors (red, green, and blue).

The host material mCPCN is explicitly noted for its suitability in hosting blue, green, red, and white light-emitting devices, making it a universal host for WOLEDs. ossila.comacsmaterial.com Its high triplet energy ensures that energy from blue phosphorescent or TADF emitters, which is necessary to generate the other colors via energy transfer or direct emission, is not quenched by the host. In one study, a WOLED employing a carbazole-based host derivative achieved high efficiencies of 29.4 cd/A and an EQE of 14.1%. mdpi.com Another advanced WOLED, which utilized a platinum-based emitter in a carefully designed device structure to broaden the recombination zone, achieved a peak EQE of 21.5% with a warm white emission. osti.gov

Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSC)

In the realm of solar energy conversion, carbazole derivatives are foundational building blocks for the light-absorbing materials in organic photovoltaic devices. Their inherent properties make them excellent candidates for components within the active layer of solar cells.

Carbazole is an electron-rich unit that provides excellent hole-transporting properties, high thermal and electrochemical stability, and the ability to be easily functionalized. researchgate.net These characteristics make its derivatives, including those with carbonitrile groups, highly suitable for use as the electron-donor component in the bulk heterojunction (BHJ) active layer of organic solar cells. researchgate.net In a typical BHJ architecture, a blend of an electron donor and an electron acceptor absorbs light to generate excitons, which are then dissociated at the donor-acceptor interface to produce free charge carriers.